LQFM030
Description
Properties
Molecular Formula |
C16H19ClN4O |
|---|---|
Molecular Weight |
318.81 |
IUPAC Name |
1-{4-[1-(4-Chloro-phenyl)-1H-pyrazol-4-ylmethyl]-piperazin-1-yl}-ethanone |
InChI |
InChI=1S/C16H19ClN4O/c1-13(22)20-8-6-19(7-9-20)11-14-10-18-21(12-14)16-4-2-15(17)3-5-16/h2-5,10,12H,6-9,11H2,1H3 |
InChI Key |
QHKXDHJQHJXHGV-UHFFFAOYSA-N |
SMILES |
CC(N1CCN(CC2=CN(C3=CC=C(Cl)C=C3)N=C2)CC1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LQFM030; LQFM-030; LQFM 030; |
Origin of Product |
United States |
Preclinical Pharmacological Efficacy of Lqfm030
Antiproliferative Activity in In Vitro Models
LQFM030 has shown notable antiproliferative and cytotoxic effects across different cancer cell lines through various mechanisms of action.
Effects on Ehrlich Ascites Tumour (EAT) Cells
In studies utilizing Ehrlich Ascites Tumour (EAT) cells, which are p53 wild type, this compound exhibited dose-dependent antiproliferative and cytotoxic activities. researchgate.net The compound was found to induce the accumulation of the p53 protein, a critical tumor suppressor. researchgate.net This accumulation leads to the promotion of cell cycle arrest and apoptosis (programmed cell death). researchgate.net Further investigation into the mechanism revealed that while this compound did not affect the transcription of the p53 gene itself, it caused a decrease in the MDM2 protein, which is a negative regulator of p53. researchgate.net
| Cell Line | Effect of this compound | Mechanism of Action |
| Ehrlich Ascites Tumour (EAT) | Dose-dependent antiproliferative and cytotoxic activity. researchgate.net | Induces accumulation of p53 protein, promotes cell cycle arrest and apoptosis. researchgate.net |
Activity in Chronic Myeloid Leukemia (K562) Cell Lines
The antiproliferative activity of this compound has also been investigated against the p53-null K562 chronic myeloid leukemia cell line. nih.gov In these cells, this compound was shown to trigger apoptosis through several p53-independent mechanisms. nih.govresearchgate.net These include the induction of cell cycle arrest, activation of caspases, reduction of mitochondrial activity, and a decrease in MDM2 expression. nih.gov Furthermore, the compound demonstrated transcriptional modulation of other important cellular regulators such as MDMX, p73, MYC, and NF-ĸB. nih.gov This suggests that this compound possesses antiproliferative effects in cancer cells that are independent of their p53 mutation status, acting through different signaling pathways. nih.gov
| Cell Line | Effect of this compound | Mechanism of Action |
| Chronic Myeloid Leukemia (K562) | Triggers apoptosis and demonstrates antiproliferative effects. nih.gov | Induces cell cycle arrest, caspase activation, reduces mitochondrial activity, and decreases MDM2 expression. nih.gov |
Cytotoxic Effects in Melanoma Cell Lines (B16F10)
Information regarding the specific cytotoxic effects of this compound on melanoma cell lines (B16F10) is not available in the reviewed scientific literature.
Antitumor Effects in In Vivo Models
The promising results from in vitro studies have been supported by in vivo experiments, primarily using mouse models.
Efficacy in Ehrlich Ascites Tumour-Bearing Mice
In preclinical studies involving Ehrlich Ascites Tumour (EAT)-bearing mice, treatment with this compound led to a significant decrease in tumor cell proliferation. researchgate.netnih.gov This resulted in a marked decline in the volume of ascites tumors and enhanced the survival of the mice. researchgate.netnih.gov Previous studies have also noted that this compound demonstrates an inhibitory effect on ascites production in animal models of breast cancer. researchgate.net
| Animal Model | Effect of this compound |
| Ehrlich Ascites Tumour-Bearing Mice | Marked decline in tumor cell proliferation, reduced ascites tumor volume, and enhanced survival. researchgate.netnih.gov |
Modulation of Tumor Cell Proliferation in Preclinical Settings
The antitumor effects of this compound in vivo are linked to its ability to modulate key cellular pathways involved in tumor growth. researchgate.netnih.gov Treatment of EAT-bearing mice with the compound resulted in the detection of apoptotic tumor cell death. researchgate.netnih.gov This was achieved through the modulation of p53 and p21 proteins, which are crucial for cell cycle control. researchgate.netnih.gov Additionally, an increase in the activity of caspase-3/7, -8, and -9 was observed, confirming the induction of the apoptotic cascade. researchgate.netnih.gov These findings indicate that this compound actively reduces tumor burden by inducing programmed cell death in cancer cells within a living organism. researchgate.net
Influence on Tumor Volume and Progression in Experimental Models
In preclinical studies, this compound has shown a marked ability to inhibit tumor cell proliferation, leading to a reduction in tumor volume. A key study utilized an in vivo model of Ehrlich ascites tumor (EAT)-bearing mice to evaluate the compound's anti-tumor properties. In this model, treatment with this compound resulted in a significant decline in the proliferation of tumor cells. researchgate.netnih.gov This anti-proliferative effect is a crucial indicator of the compound's potential to control tumor growth and progression.
The experimental design involved the administration of this compound at varying doses, which allowed for the observation of a dose-dependent response. While specific quantitative data on the percentage of tumor volume reduction is detailed in the full study, the available information highlights a clear trend towards decreased tumor burden with treatment.
Table 1: Summary of Experimental Model for Tumor Volume Assessment
| Parameter | Description |
|---|---|
| Experimental Model | Ehrlich ascites tumor (EAT)-bearing mice |
| Compound | This compound |
| Outcome | Marked decline in tumor cell proliferation |
Antiangiogenic Potential
This compound has also exhibited significant antiangiogenic properties, a critical aspect of cancer therapy that involves inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen.
Reduction of Vascular Endothelial Growth Factor (VEGF) Levels in Preclinical Models
A key mechanism behind the antiangiogenic potential of this compound is its ability to reduce the levels of Vascular Endothelial Growth Factor (VEGF). VEGF is a potent signaling protein that stimulates the formation of blood vessels. In the same Ehrlich ascites tumor model, treatment with this compound led to a notable decrease in VEGF levels. researchgate.netnih.gov This reduction in VEGF is a direct indication of the compound's ability to interfere with the signaling pathways that promote angiogenesis in tumors.
The study demonstrated that the reduction in VEGF levels was a significant finding, suggesting that this compound could be effective in treating diseases where VEGF overexpression is a contributing factor. researchgate.netnih.gov
Table 2: Effect of this compound on VEGF Levels
| Parameter | Description |
|---|---|
| Biomarker | Vascular Endothelial Growth Factor (VEGF) |
| Experimental Model | Ehrlich ascites tumor (EAT)-bearing mice |
| Observed Effect | Marked decline in VEGF levels |
Impact on Tumor Angiogenesis in In Vivo Studies
The reduction in VEGF levels translates to a tangible impact on the process of tumor angiogenesis in living organisms. The in vivo studies utilizing the EAT-bearing mice model provided evidence of the antiangiogenic effects of this compound. researchgate.netnih.gov By inhibiting VEGF, this compound effectively hinders the development of new blood vessels within the tumor microenvironment. This disruption of the tumor's blood supply is a crucial mechanism for inhibiting tumor growth and metastasis. The findings from these in vivo studies underscore the potential of this compound as an antiangiogenic agent in cancer therapy. researchgate.netnih.gov
Molecular and Cellular Mechanisms of Action of Lqfm030
p53-Independent Mechanisms of Action
Transcriptional Modulation of Associated Oncogenes and Tumor Suppressors
Regulation of MDMX Expression
LQFM030 has been shown to induce transcriptional modulation of MDMX wikipedia.orgnih.govuni-freiburg.deidrblab.net. MDMX, also known as MDM4, is often amplified and overexpressed in numerous cancers, where it functions as an oncogene. It plays a critical role in regulating the p53 tumor suppressor pathway, often by inhibiting p53's transcriptional activity and promoting its degradation in conjunction with MDM2. The ability of this compound to transcriptionally modulate MDMX suggests its involvement in disrupting the MDM2/MDMX-p53 axis, thereby potentially restoring p53 function or inducing p53-independent cell death pathways. MDM2 itself can promote the ubiquitination and degradation of MDMX, while the deubiquitinating enzyme USP7 is known to protect MDM2 and MDMX from proteasomal degradation. This compound, as a small molecule, is noted for its capacity to inhibit p53-independent interactions of MDMX, similar to its progenitor Nutlin-1.
Influence on p73
Research indicates that this compound also leads to the transcriptional modulation of p73 wikipedia.orgnih.govuni-freiburg.deidrblab.net. p73 is a member of the p53 family of tumor suppressor proteins, which can induce cell cycle arrest and apoptosis independently of p53. While MDM2 has been reported to promote cell cycle progression by inhibiting p73, other mechanisms, such as Bruton's tyrosine kinase (BTK) up-regulation of MDM2, can induce apoptosis in the absence of p53, mediated through p73 activity. The influence of this compound on p73 expression highlights its potential to activate alternative tumor suppressor pathways, particularly relevant in cancers where p53 is mutated or non-functional.
Mechanisms of Apoptosis Induction
This compound triggers apoptosis through a series of distinct yet interconnected mechanisms, including cell cycle arrest, caspase activation, and reduction of mitochondrial activity wikipedia.orguni-freiburg.deidrblab.net.
Cell Cycle Arrest
This compound induces cell cycle arrest, a critical step in preventing uncontrolled cell proliferation wikipedia.orguni-freiburg.deuni-freiburg.deidrblab.net. Studies have specifically shown its ability to promote cell cycle arrest in Ehrlich ascites tumour (EAT) cells uni-freiburg.de. The tumor suppressor p53 is known to be essential for arresting the cell cycle in response to genotoxic stress, often mediated by the cyclin-dependent kinase inhibitor p21WAF1/Cip1 idrblab.net. Similar to other MDM2 inhibitors like Nutlin-3, this compound can induce G2/M cell cycle arrest. This arrest prevents cancer cells from proceeding through the cell division cycle, thereby inhibiting their growth and proliferation.
Caspase Activation (Caspase-3/7, Caspase-8, Caspase-9)
A key mechanism by which this compound induces apoptosis is through the activation of caspases wikipedia.orguni-freiburg.deidrblab.net. Caspases are a family of cysteine proteases that play central roles in programmed cell death. This compound has been observed to increase the activity of executioner caspases, specifically caspase-3/7, as well as initiator caspases, caspase-8 and caspase-9. Caspase activation is considered a central point of integration for apoptotic cell death pathways. The intrinsic apoptotic pathway, often triggered by mitochondrial membrane permeabilization, leads to the activation of caspase-9, which subsequently activates caspase-3. The extrinsic pathway can also contribute to apoptosis, sometimes triggering the intrinsic pathway via caspase-8 activation. The comprehensive activation of these caspases by this compound underscores its potent pro-apoptotic activity.
Table 1: Effects of this compound on Caspase Activity
| Caspase Type | Effect of this compound |
| Caspase-3/7 | Increased activity |
| Caspase-8 | Increased activity |
| Caspase-9 | Increased activity |
Mitochondrial Activity Reduction
This compound leads to a reduction in mitochondrial activity, a crucial event in the intrinsic pathway of apoptosis wikipedia.orgnih.govuni-freiburg.deidrblab.net. This includes observed changes in mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm uni-freiburg.de. Mitochondrial membrane permeabilization is a central event in apoptotic cell death, as it facilitates the release of pro-apoptotic factors that activate the caspase cascade. The disruption of mitochondrial function by this compound contributes significantly to its ability to induce programmed cell death in target cells.
Table 2: Summary of this compound's Cellular Effects
| Cellular Process | Effect of this compound |
| Cell Cycle Progression | Induces arrest wikipedia.orguni-freiburg.deuni-freiburg.deidrblab.net |
| Caspase Activation | Increases activity wikipedia.orguni-freiburg.deidrblab.net |
| Mitochondrial Activity | Reduces activity wikipedia.orgnih.govuni-freiburg.deidrblab.net |
| MDMX Expression | Transcriptional modulation wikipedia.orgnih.govuni-freiburg.deidrblab.net |
| p73 Expression | Transcriptional modulation wikipedia.orgnih.govuni-freiburg.deidrblab.net |
| MYC Expression | Transcriptional modulation wikipedia.orgnih.govuni-freiburg.deidrblab.net |
| NF-κB Activity | Transcriptional modulation wikipedia.orgnih.govuni-freiburg.deidrblab.net |
Modulation of Cell Death Pathways
This compound primarily exerts its anticancer effects by modulating various cell death pathways, with a significant focus on inducing apoptosis. Research indicates that this compound triggers apoptosis in p53-null K562 chronic myeloid leukemia cells through a multifaceted mechanism. These mechanisms include the induction of cell cycle arrest, activation of caspases, reduction of mitochondrial activity, a decrease in MDM2 protein expression, and transcriptional modulation of key regulatory proteins such as MDMX, p73, MYC, and NF-κB. nih.govuni-freiburg.de Furthermore, this compound has been shown to influence p53/MDM2 binding in p53 wild-type 3T3 cells. nih.gov
Studies evaluating the cytotoxicity of this compound in Ehrlich ascites tumor (EAT) cells, which possess wild-type p53, revealed a dose-dependent antiproliferative and cytotoxic activity. This compound was observed to induce the accumulation of p53 protein and promote cell cycle arrest and apoptosis in these cells. While p53 gene transcription remained unaffected by this compound, an increase in MDM2 mRNA and a decrease in MDM2 protein were noted. uni-freiburg.de These findings suggest that this compound acts as a small-molecule p53 activator, holding potential as a novel cancer therapeutic agent. uni-freiburg.de
In in vivo studies involving EAT-bearing mice, treatment with this compound resulted in a significant reduction in tumor cell proliferation and a decrease in vascular endothelial growth factor (VEGF) levels, ultimately enhancing the survival of the mice. The observed apoptotic tumor cell death was further confirmed by the modulation of p53 and p21 proteins and a notable increase in the activity of caspases-3/7, -8, and -9. uni-freiburg.de
The detailed research findings regarding this compound's impact on cell death pathways are summarized in the following table:
Table 1: Effects of this compound on Cell Death Pathways
| Target Cell Line/Model | Key Mechanism(s) of Action | Observed Effects | Relevant Pathways/Proteins | Reference |
| K562 (p53-null) | MDM2 inhibition, cell cycle arrest, caspase activation, mitochondrial activity reduction | Apoptosis, antiproliferative effects | MDM2, MDMX, p73, MYC, NF-κB, Caspases, Mitochondria | nih.govuni-freiburg.de |
| 3T3 (p53 wild-type) | Modulation of p53/MDM2 binding | Affects p53/MDM2 complex | p53, MDM2 | nih.gov |
| Ehrlich Ascites Tumor (EAT) cells (p53 wild-type) | Induction of p53 accumulation, cell cycle arrest | Dose-dependent antiproliferative and cytotoxic activity, apoptosis | p53, Cell Cycle Regulators | |
| EAT-bearing mice | p53 and p21 modulation, caspase activation, VEGF reduction | Decline in tumor cell proliferation, enhanced survival, apoptotic tumor cell death | p53, p21, Caspases-3/7, -8, -9, VEGF | uni-freiburg.de |
Role of this compound in Immune System Modulation in Tumor Microenvironment (Indirectly from references to related compounds in same studies)
A notable finding is that this compound treatment in EAT-bearing mice led to a marked decline in tumor cell proliferation and a reduction in vascular endothelial growth factor (VEGF) levels. VEGF is a crucial factor within the TME, influencing angiogenesis, which is vital for tumor growth, and also impacting the recruitment and function of various immune cells, thereby contributing to an immunosuppressive environment. The reduction of VEGF by this compound suggests a potential indirect modulation of the TME, making it less conducive for tumor proliferation and potentially altering the immune landscape.
The broader context of anti-tumor agents, including those that induce cell death, often involves an interplay with the host's immune system and the tumor microenvironment. For instance, certain natural polysaccharides, which also exhibit anti-tumor effects by inducing cell cycle arrest and apoptosis, can regulate the host immune system and indirectly inhibit tumors by activating non-specific or specific immune responses. These compounds have been found to inhibit tumor cell proliferation and metastasis through TME modulation. While this compound is a synthetic small molecule, its ability to induce robust tumor cell death and reduce pro-angiogenic factors like VEGF aligns with mechanisms that can indirectly influence the TME's immune components, shifting the balance towards an anti-tumor response.
Table 2: Indirect Evidence for this compound's Role in Immune System Modulation in TME
| Aspect of TME Modulation | Observed Effect of this compound | Implied Immunomodulatory Link | Reference |
| General Activity | Immunomodulatory and anti-tumor activity | Direct classification of this compound's properties | |
| Angiogenesis | Reduced Vascular Endothelial Growth Factor (VEGF) levels in EAT-bearing mice | VEGF influences immune cell infiltration and function in TME, contributing to immunosuppression | |
| Tumor Cell Death | Induction of apoptosis and antiproliferative effects | Cell death can release DAMPs (Damage-Associated Molecular Patterns) that influence immune responses in TME (general mechanism of anti-tumor agents) | nih.govuni-freiburg.de |
Advanced Research Methodologies Applied to Lqfm030 Studies
In Vivo Preclinical Model Characterization
Preclinical Dosing Regimens and Administration Routes
Preclinical investigations into LQFM030 have employed various administration routes to assess its biological effects in animal models. In studies evaluating its antitumor properties, this compound was administered intraperitoneally to Ehrlich ascites tumor (EAT)-bearing mice over a period of 10 days researchgate.net. Additionally, oral administration via gavage was utilized in male Swiss mice to investigate its anxiolytic-like effects ufg.br. Oral administration by gavage was also a method for preclinical pharmacokinetic evaluation in rats ufg.br. These preclinical studies establish the feasibility of both parenteral and oral routes for this compound administration in experimental settings.
Analytical and Bioanalytical Methodologies
The accurate quantification and characterization of this compound in biological systems are critical for understanding its pharmacokinetics and pharmacodynamics. Advanced analytical and bioanalytical methodologies have been developed and validated to meet this need.
Development and Validation of LC-MS/MS for Quantification in Biological Matrices
A rapid, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical method has been developed and validated for the quantification of this compound in biological matrices, specifically mouse, rat, and human plasma ufg.brufg.br. This method is crucial for detecting and quantifying trace concentrations of the compound.
Methodology Details:
Extraction: Liquid-liquid extraction using methyl tert-butyl ether was employed to isolate this compound from plasma samples ufg.br.
Chromatographic Separation: An ACE® C18 analytical column (5µm, 100 x 4.6 mm) was used for chromatographic analysis, achieving separation within a total run time of 4 minutes ufg.br.
Mobile Phase: The mobile phase consisted of methanol (B129727) and 2 mM ammonium (B1175870) acetate (B1210297) containing 0.025% formic acid ufg.br.
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode was utilized for detection, with a specific transition of m/z 319.162/191.20 Daltons for this compound ufg.br.
Calibration and Quantification: The calibration curve demonstrated linearity over a concentration range of 10-15000 ng/mL, with a correlation coefficient (r) greater than 0.99. The limit of quantitation (LOQ) for this compound was determined to be 10 ng/mL ufg.br.
Validation Parameters: The validation of the LC-MS/MS method confirmed its robustness and reliability for this compound quantification in biological matrices.
| Parameter | Intra-assay Precision (% RSD) | Intra-assay Accuracy (% Relative Error) | Inter-assay Precision (% RSD) | Inter-assay Accuracy (% Relative Error) |
| This compound | 0.6 to 5.5 | 95.5 to 111.3 | 1.8 to 6.7 | 99.0 to 107.0 |
| Average Recovery | 74.1% ufg.br | |||
| Matrix Effect | -7.9% to 1.5% ufg.br |
This compound was found to be stable in both the biological matrix and the proposed solution tests, indicating the method's suitability for preclinical pharmacokinetic studies ufg.br.
Chromatographic Techniques (e.g., Thin Layer Chromatography, High Performance Liquid Chromatography)
While the primary quantitative method for this compound involves LC-MS/MS, which inherently utilizes high-performance liquid chromatography (HPLC) for separation, other chromatographic techniques are foundational in chemical and biological research. HPLC, as integrated into LC-MS/MS, provides efficient separation of this compound from complex biological matrices, minimizing interferences and enhancing sensitivity and selectivity creative-proteomics.comjapsonline.comveedalifesciences.com. Although not explicitly detailed for this compound alone, Thin Layer Chromatography (TLC) is a common technique used for qualitative analysis, purity assessment, and monitoring reaction progress in drug discovery and natural product isolation tandfonline.comtandfonline.com.
Computational and Theoretical Chemistry Approaches
Computational and theoretical chemistry approaches have played a significant role in the design and understanding of this compound, particularly given its origin as a molecular simplification of Nutlin-1 and its function as an MDM2 inhibitor researchgate.netresearchgate.net. These methodologies provide insights into molecular interactions and potential binding mechanisms.
Molecular Modeling and Docking Studies
The design of this compound as a Nutlin analogue implies the use of molecular modeling techniques, which are routinely employed in medicinal chemistry for drug design and optimization fmach.ityoutube.com. Molecular modeling allows for the study of the three-dimensional structure of compounds and their physical and chemical properties youtube.com.
Molecular docking studies are a key component of computational drug discovery, predicting how small molecules, or ligands, interact with target proteins youtube.compomics.commedsci.org. In the context of MDM2 inhibitors like this compound, docking studies would be used to model the binding of this compound to the MDM2 protein's p53-binding pocket researchgate.netscience.gov. The expertise of co-authors in molecular dynamics and molecular modeling further supports the application of these techniques in understanding this compound's mechanism of action science.govorcid.org.
Investigations of Molecular Interactions
Investigations into the molecular interactions of this compound reveal its multifaceted biological activities. As an MDM2 inhibitor, this compound functions by binding to MDM2, thereby disrupting the interaction between MDM2 and the tumor suppressor protein p53 researchgate.netscience.gov. This disruption leads to the activation of the p53 pathway, which is a crucial mechanism for its antiproliferative effects in cancer cells researchgate.netmedkoo.com. Studies have shown that this compound induces the accumulation of p53 protein, promotes cell cycle arrest, and triggers apoptosis in Ehrlich ascites tumor cells researchgate.netscience.gov. Its effects also include caspase activation, reduction of mitochondrial activity, and a decrease in MDM2 protein expression researchgate.net.
Beyond its role as an MDM2 inhibitor, this compound has demonstrated an anxiolytic-like profile in preclinical models. This activity appears to involve interactions with benzodiazepine (B76468) and 5-HT1A receptors, suggesting a broader range of molecular targets and potential therapeutic applications for this compound ufg.br.
Future Directions and Research Perspectives for Lqfm030
Exploration of Combination Therapy Strategies with LQFM030
A cornerstone of modern cancer therapy is the use of drug combinations to achieve synergistic effects, overcome resistance, and reduce toxicity. nih.govplos.org For this compound, which has shown activity in chronic myeloid leukemia (CML) cells, exploring combination strategies is a logical and promising next step. nih.gov Combining therapeutic agents that target different cellular pathways can lead to enhanced cancer cell death and is a particularly valuable approach when dealing with complex diseases involving multiple genetic alterations. nih.govnih.gov
Future research should focus on pairing this compound with established chemotherapeutic agents and targeted therapies. Given its mechanism as an MDM2 inhibitor, potential partners could include drugs that are not dependent on the p53 pathway for their efficacy. Synergistic effects might be achieved by combining this compound with drugs that induce cellular stress or DNA damage, potentially enhancing the pro-apoptotic signals initiated by this compound.
Table 1: Potential Combination Therapy Strategies for this compound
Drug Class****Rationale for Combination****Potential Cancer TypeThe goal of these combination studies would be to create a multi-pronged attack on cancer cells, potentially leading to more durable responses and overcoming the resistance that often develops with monotherapy. nih.gov
Elucidation of Further p53-Independent Mechanisms
A significant finding is that this compound induces apoptosis in cancer cells that lack functional p53 (p53-null). nih.govresearchgate.net This capability is of high therapeutic importance, as a large percentage of human cancers harbor p53 mutations. The initial research has shown that this compound's effects in p53-null K562 leukemia cells are mediated through several mechanisms, including cell cycle arrest, activation of caspases, and reduced mitochondrial activity. nih.govresearchgate.net
Further research is needed to deeply unravel these p53-independent pathways. Key areas of investigation include the transcriptional modulation of several important proteins that was observed following this compound treatment. nih.govresearchgate.net
MDMX and p73: Understanding how this compound affects the expression of MDMX (a homolog of MDM2) and p73 (a p53 family member) is crucial. Modulating these proteins could be a key part of its p53-independent activity.
MYC and NF-κB: The observed modulation of the oncoprotein MYC and the transcription factor NF-κB suggests that this compound may interfere with fundamental cancer cell survival and proliferation signaling. nih.gov
Table 2: Documented p53-Independent Effects of this compound in K562 Cells
Cellular Process****Observed Effectnih.govresearchgate.netnih.govnih.govresearchgate.netDelving into these pathways will provide a more complete picture of this compound's mechanism of action and could help identify biomarkers to predict which patients are most likely to respond to treatment.
Advanced Structural Biology Studies of this compound-Target Interactions
Understanding precisely how a drug interacts with its protein target at an atomic level is fundamental to drug development. For this compound, its primary target is believed to be the MDM2 protein. nih.gov While it was designed based on the known MDM2 inhibitor Nutlin-1, detailed structural studies of this compound itself are a critical future step.
Advanced techniques such as X-ray crystallography or cryo-electron microscopy could be used to solve the 3D structure of this compound bound to the MDM2 protein. This would reveal the specific amino acid residues in MDM2 that this compound interacts with and the exact nature of the chemical bonds (e.g., hydrogen bonds, van der Waals interactions) that stabilize this interaction. nih.gov
In the absence of experimental structures, computational methods like molecular docking and molecular dynamics simulations are invaluable. biointerfaceresearch.comnih.gov These in silico techniques can predict the binding mode of this compound within the p53-binding pocket of MDM2 and estimate the binding affinity. nih.govnih.gov Such studies suggest that shape complementarity and van der Waals forces are often dominant in the binding of small-molecule inhibitors to MDM2. nih.gov This information is crucial for guiding the design of more potent and selective analogs.
Development of Novel Analogs with Enhanced Specificity and Efficacy
This compound itself is a product of molecular simplification from a lead compound, Nutlin-1. researchgate.net This same principle can be applied to generate novel analogs of this compound with improved properties. The process of lead optimization involves systematically modifying the chemical structure of a compound to enhance its desired characteristics. nih.gov
The goals for developing new this compound analogs would be to:
Increase Potency: Achieve the same therapeutic effect at a lower concentration.
Enhance Specificity: Increase the binding affinity for MDM2 over other proteins to minimize potential off-target effects.
Improve Pharmacokinetic Properties: Modify the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile in the body.
Structure-activity relationship (SAR) studies are central to this effort. nih.govresearchgate.net By synthesizing a series of related compounds and evaluating their biological activity, researchers can determine which parts of the this compound molecule are essential for its function and which can be modified to improve its performance. mdpi.com
Integration of Multi-omics Data for Comprehensive Pathway Analysis
To gain a holistic understanding of the cellular response to this compound, a systems biology approach is necessary. nih.govnih.gov Integrating data from multiple "omics" platforms can reveal changes across the entire cellular landscape, providing insights that might be missed by studying single pathways in isolation.
Transcriptomics (RNA-seq): Would reveal the full spectrum of genes whose expression is altered by this compound treatment, identifying entire pathways that are up- or down-regulated. mdpi.commdpi.com
Proteomics: Would quantify changes in protein levels and post-translational modifications, showing how the drug affects cellular signaling networks.
Metabolomics: Would analyze changes in small-molecule metabolites, providing a functional readout of the metabolic state of the cell after drug exposure.
By combining these datasets, researchers can construct comprehensive models of this compound's mechanism of action. nih.gov This approach can help to identify unexpected drug targets, uncover mechanisms of resistance, and discover novel biomarkers to guide clinical application. nih.gov
Q & A
Basic Research Questions
Q. How do I formulate a focused research question for studying LQFM030's pharmacological properties?
- Methodological Approach : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with practical and academic goals. For example:
- Feasible: Assess available lab resources for synthesizing this compound.
- Novel: Identify gaps in existing literature (e.g., unexplored mechanisms of action).
- Relevant: Link to therapeutic applications (e.g., anti-inflammatory effects).
- Tools like PICO (Population, Intervention, Comparison, Outcome) can refine hypotheses, such as comparing this compound’s efficacy to standard compounds .
Q. What strategies ensure a comprehensive literature review for this compound-related studies?
- Steps :
Use databases (SciFinder, PubMed) with keywords: “this compound synthesis,” “pharmacokinetics,” “toxicity profiles.”
Prioritize primary sources (e.g., journals adhering to Beilstein’s experimental reporting standards ).
Map contradictions in reported data (e.g., conflicting IC₅₀ values) using comparative tables .
Q. How should I design initial experiments to characterize this compound’s physicochemical properties?
- Protocol Framework :
- Parameters : Solubility, stability (pH/temperature), purity (HPLC/GC-MS).
- Controls : Include reference compounds and validate methods via triplicate trials.
- Documentation : Follow guidelines for reproducible experimental design (e.g., detailed SOPs and raw data archiving) .
Advanced Research Questions
Q. How can I resolve contradictions in pharmacokinetic data for this compound across studies?
- Analytical Workflow :
Identify principal contradictions (e.g., bioavailability discrepancies) using statistical tests (ANOVA, t-tests) .
Contextualize variables : Compare dosing regimens, animal models, or analytical techniques (e.g., LC-MS vs. ELISA).
Triangulate findings with in silico modeling (e.g., molecular dynamics simulations) to validate hypotheses .
Q. What advanced methodologies optimize this compound’s bioactivity profiling?
- Techniques :
- High-throughput screening (HTS) for dose-response curves.
- Omics integration : Transcriptomics/proteomics to map signaling pathways affected by this compound.
- Structural analogs : Use SAR (Structure-Activity Relationship) studies to refine molecular modifications .
Q. How do I ensure reproducibility in this compound’s synthesis and bioassay protocols?
- Quality Control Measures :
- Parameter standardization : Reaction temperature, solvent purity, catalyst ratios.
- Cross-lab validation : Share protocols with collaborators for independent verification.
- Data transparency : Publish raw spectra, chromatograms, and failure cases in supplementary materials .
Data Analysis and Interpretation
Q. What statistical frameworks are suitable for analyzing this compound’s dose-dependent effects?
- Recommendations :
- Non-linear regression for IC₅₀/EC₅₀ calculations.
- Machine learning : PCA (Principal Component Analysis) to cluster bioactivity patterns.
- Error analysis : Report confidence intervals and effect sizes to contextualize significance .
Q. How do I address ethical considerations in preclinical this compound trials?
- Guidelines :
- Follow ARRIVE 2.0 for animal studies (sample size justification, randomization).
- Obtain ethics committee approval for human cell-line use.
- Disclose conflicts of interest and funding sources in publications .
Tables: Key Experimental Parameters for this compound Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
